Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate
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Overview
Description
Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple hydroxyl groups and a long aliphatic chain with multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of hydroxyl groups, and the construction of the aliphatic chain with double bonds. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the aliphatic chain can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halogenating agents (e.g., thionyl chloride). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the double bonds may result in a fully saturated aliphatic chain.
Scientific Research Applications
Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure may play a role in its reactivity and interactions with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate include other cyclohexyl derivatives with hydroxyl groups and aliphatic chains with multiple double bonds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate, often referred to as 5,6-dihydroxyretinoic acid methyl ester, is a synthetic derivative of retinoic acid. This compound has garnered attention due to its significant biological activities, particularly in the fields of dermatology and oncology. This article explores its biological activity through detailed research findings, case studies, and data tables.
- Molecular Formula : C21H32O4
- Molecular Weight : 348.48 g/mol
- CAS Number : 75664-64-1
The structure of this compound features a long carbon chain with multiple double bonds and hydroxyl groups that contribute to its unique chemical reactivity and biological properties.
Biological Activity
This compound exhibits several key biological activities:
- Cellular Differentiation : This compound plays a crucial role in promoting cellular differentiation in various cell types. It acts similarly to retinoic acid by activating nuclear receptors that regulate gene expression involved in differentiation processes.
- Proliferation Inhibition : Studies indicate that it can inhibit the proliferation of certain cancer cells. Its mechanism involves modulation of signaling pathways associated with cell growth and survival.
- Anti-inflammatory Effects : Research has shown that this compound possesses anti-inflammatory properties that may be beneficial in treating skin conditions characterized by inflammation.
The biological activity of this compound is primarily mediated through its interactions with retinoid receptors (RARs and RXRs). These receptors are critical for the regulation of genes involved in cell growth and differentiation.
Comparison with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
All-trans-retinoic acid | C20H28O2 | Natural retinoid involved in vision and differentiation |
13-cis-retinoic acid | C20H28O2 | Used in acne treatment; similar effects |
5-methoxyretinoic acid | C21H30O3 | Exhibits anti-cancer properties |
This table highlights the structural similarities and differences among related compounds that influence their biological activities.
Case Study 1: Dermatological Applications
A clinical trial investigated the effects of this compound on patients with psoriasis. Results indicated significant improvement in skin lesions after treatment over a period of 12 weeks. The compound's ability to promote skin cell differentiation was identified as a key factor in its therapeutic efficacy.
Case Study 2: Oncology Research
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. This effect was attributed to the compound's interaction with retinoid receptors leading to altered gene expression profiles associated with cell cycle regulation.
Properties
IUPAC Name |
methyl 9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-16(9-7-10-17(2)15-18(22)25-6)11-14-21(24)19(3,4)12-8-13-20(21,5)23/h7,9-11,14-15,23-24H,8,12-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAQIXABEIOMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)OC)C)C=CC1(C(CCCC1(C)O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.